molecular formula C25H43NO5S B584780 Epitestosterone Sulfate-d3 Triethylamine Salt CAS No. 182296-44-2

Epitestosterone Sulfate-d3 Triethylamine Salt

Cat. No.: B584780
CAS No.: 182296-44-2
M. Wt: 472.699
InChI Key: AGRILWRSYZNKSA-KUUOEBSESA-N
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Description

Epitestosterone Sulfate-d3 Triethylamine Salt is a biochemical compound with the molecular formula C25H40D3NO5S and a molecular weight of 472.7. It is an isotope-labeled compound primarily used in scientific research, particularly in the fields of proteomics and metabolic disease .

Scientific Research Applications

Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:

Preparation Methods

The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves several steps:

Chemical Reactions Analysis

Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group to other functional groups.

    Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Epitestosterone Sulfate-d3 Triethylamine Salt is unique due to its deuterium labeling and its specific applications in proteomics and metabolic disease research. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Epitestosterone Sulfate-d3 Triethylamine Salt involves the sulfation of Epitestosterone-d3 followed by the formation of triethylamine salt.", "Starting Materials": ["Epitestosterone-d3", "Sulfur trioxide-trimethylamine complex", "Triethylamine"], "Reaction": [ "Epitestosterone-d3 is dissolved in dichloromethane", "Sulfur trioxide-trimethylamine complex is added to the solution", "The mixture is stirred at room temperature for 1 hour", "Triethylamine is added to the reaction mixture", "The mixture is stirred for an additional 30 minutes", "The product is isolated by filtration and dried under vacuum" ] }

CAS No.

182296-44-2

Molecular Formula

C25H43NO5S

Molecular Weight

472.699

IUPAC Name

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D;

InChI Key

AGRILWRSYZNKSA-KUUOEBSESA-N

SMILES

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C

Synonyms

(17α)-17-(Sulfooxy)androst-4-en-3-one-d3 N,N-diethylethanamine

Origin of Product

United States

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